molecular formula C15H12BrN3O B3141710 N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide CAS No. 483359-39-3

N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide

Cat. No. B3141710
CAS RN: 483359-39-3
M. Wt: 330.18 g/mol
InChI Key: LRYAVBUNBYKZQI-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-nitrobenzamide is a compound that has a similar structure . It has an empirical formula of C13H9BrN2O3 and a molecular weight of 321.13 . Another similar compound is 2-Bromophenylboronic acid, which has a molecular weight of 200.83 .


Synthesis Analysis

The synthesis of bromophenols can be achieved by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 2-(2-Bromophenyl)propanenitrile has a molecular formula of C9H8BrN and a mono-isotopic mass of 208.984009 Da .


Chemical Reactions Analysis

Amides, which are similar to the compound you’re asking about, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The reaction involves the acid acting as a catalyst for the reaction between the amide and water .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, N-(2-Bromophenyl)benzamide has a density of 1.5±0.1 g/cm3, a boiling point of 291.0±23.0 °C at 760 mmHg, and a flash point of 129.8±22.6 °C .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 2-Bromo-2-methylpropane is a highly flammable liquid and vapor . It’s important to handle such compounds with care to avoid accidents.

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, bromophenols derived from brominated flame retardants in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

properties

IUPAC Name

N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-13-5-1-2-6-14(13)19-15(20)12(9-17)8-11-4-3-7-18-10-11/h1-7,10,12H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYAVBUNBYKZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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